molecular formula C14H16O3S B14418565 2-(2-Methylpropyl)naphthalene-1-sulfonic acid CAS No. 80137-59-3

2-(2-Methylpropyl)naphthalene-1-sulfonic acid

Cat. No.: B14418565
CAS No.: 80137-59-3
M. Wt: 264.34 g/mol
InChI Key: YRJSLCBKZMMEPB-UHFFFAOYSA-N
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Description

2-(2-Methylpropyl)naphthalene-1-sulfonic acid is an organic compound that belongs to the class of naphthalenesulfonic acids. These compounds are characterized by the presence of a sulfonic acid group attached to a naphthalene ring. The compound is known for its applications in various chemical processes and industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(2-Methylpropyl)naphthalene-1-sulfonic acid typically involves the sulfonation of naphthalene derivatives. One common method includes mixing a melted naphthalene-containing raw material with a sulfonating agent, such as sulfuric acid, at elevated temperatures. The reaction is carried out at temperatures higher than the melting point of the naphthalene-containing raw material, often around 160-168°C .

Industrial Production Methods

In industrial settings, the sulfonation process is optimized to ensure high yield and purity of the target compound. The sulfonation is carried out in a triple system involving technical naphthalene sulfonic acid, the naphthalene-containing raw material, and the sulfonating agent. This method ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpropyl)naphthalene-1-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include naphthol derivatives, disulfonic acids, and polymeric sulfonic acids .

Scientific Research Applications

2-(2-Methylpropyl)naphthalene-1-sulfonic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methylpropyl)naphthalene-1-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins, influencing their activity and function. This interaction can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methylpropyl)naphthalene-1-sulfonic acid is unique due to the presence of the 2-methylpropyl group, which imparts distinct chemical and physical properties. This structural variation can influence its reactivity, solubility, and interaction with other molecules, making it valuable for specific applications in research and industry .

Properties

CAS No.

80137-59-3

Molecular Formula

C14H16O3S

Molecular Weight

264.34 g/mol

IUPAC Name

2-(2-methylpropyl)naphthalene-1-sulfonic acid

InChI

InChI=1S/C14H16O3S/c1-10(2)9-12-8-7-11-5-3-4-6-13(11)14(12)18(15,16)17/h3-8,10H,9H2,1-2H3,(H,15,16,17)

InChI Key

YRJSLCBKZMMEPB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)O

Origin of Product

United States

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